molecular formula C5H4O2 B094315 4H-Pyran-4-one CAS No. 108-97-4

4H-Pyran-4-one

Cat. No.: B094315
CAS No.: 108-97-4
M. Wt: 96.08 g/mol
InChI Key: CVQUWLDCFXOXEN-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, also known as gamma-pyrone, is an unsaturated cyclic chemical compound with the molecular formula C5H4O2. It is a heterocyclic compound featuring a six-membered ring containing one oxygen atom and one carbonyl group. This structure imparts unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .

Mechanism of Action

Target of Action

4H-Pyran-4-one, also known as γ-Pyrone , is a six-membered oxygen-containing heterocyclic compound . It is a key intermediate in organic synthesis and plays a vital role in developing potent histamine-3 receptor antagonists for treating cognitive disorders . It is also used in the synthesis of various compounds using an atom-economic approach .

Mode of Action

It is known that it interacts with its targets, such as the histamine-3 receptor, to exert its effects . It is also involved in various synthetic strategies for the creation of complex molecules .

Biochemical Pathways

This compound is involved in several biochemical pathways due to its broad spectrum of biological and pharmaceutical properties . It is a crucial intermediate in organic synthesis, enabling the creation of complex molecules . It is also involved in the synthesis of pyran derivatives, which have significant biological properties .

Pharmacokinetics

It is known that the compound is water-soluble , which may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it interacts with. For instance, when used as an intermediate in the synthesis of histamine-3 receptor antagonists, it can help treat cognitive disorders . Furthermore, it has been reported to have various biological activities, including anti-hepatotoxic, antitumor, anti-inflammatory, antioxidant, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its water solubility suggests that it may be mobile in the environment and may spread in water systems . Additionally, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemical substances .

Comparison with Similar Compounds

  • 2-Pyrone
  • Maltol
  • Ethyl Maltol

4H-Pyran-4-one’s unique structure and reactivity make it a valuable compound in various fields, from organic synthesis to medicinal chemistry.

Properties

IUPAC Name

pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQUWLDCFXOXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148352
Record name 4H-Pyran-4-one
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Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-97-4
Record name 4H-Pyran-4-one
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Record name 4H-Pyran-4-one
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Record name 4H-Pyran-4-one
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Record name 4H-pyran-4-one
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Record name 4H-PYRAN-4-ONE
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Synthesis routes and methods I

Procedure details

In addition, the reaction for obtaining an 4-pyrone compound from 2,2,6-trimethyl-1,3-dioxin-4-one has been known. That is, T. Kato et al [Chem, Pharm. Bull., 30, 1315(1982)] studied on the reaction between amides or acetoacetyl derivatives thereof and 2,2,6-trimethyl-1,3-dioxin-4-one and reported that the reaction of N-formylacetoacetamide with 2,2,6-trimethyl-1,3-dioxin-4-one in the presence of N,N-dimethylaniline gave a pyridone compound as the main product and 4-pyrone compound as the by-product.
[Compound]
Name
amides
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0 (± 1) mol
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reactant
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[Compound]
Name
acetoacetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2.3 g of 2-hydroxymethyl-3-(5-carboethoxypentyloxy)-6-(trimethylacetoxymethyl)-4-pyrone in 75 ml of acetone was added 4 g of activated manganese dioxide. The resulting suspension was stirred for 3 hr, at which time the mixture was filtered and the filtrate evaporated to an oil. The oil was chromatographed on silica gel to give the oily aldehyde, 2-formyl-3-(5-carboethoxypentyloxy)-6-trimethylacetoxymethyl)-4-pyrone weighing 1.6 g (70%). NMR (CDCl3): δ1.28 (3H, t, J=7 Hz), 1.30 (9H, s), 2.31 (2H, t, J=5.5 Hz), 4.17 (2H, q, J=7 Hz), 4.48 (2H, t, J=7 Hz).
Name
2-hydroxymethyl-3-(5-carboethoxypentyloxy)-6-(trimethylacetoxymethyl)-4-pyrone
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 4H-pyran-4-one is C5H4O2, and its molecular weight is 96.08 g/mol. []

ANone: Researchers commonly use IR, UV-Vis, 1H-NMR, 13C-NMR, and mass spectrometry to characterize this compound derivatives and confirm their structures. [, , , , , , , , , ]

ANone: Several methods exist for synthesizing 4H-pyran-4-ones, including:

  • Acid-catalyzed cyclization of acetylenic ketones []
  • Palladium-catalyzed coupling reactions of 5-bromo-4H-pyran-4-ones with boronic acids []
  • Condensation reactions of dibenzyl ketones with acetic acid in the presence of polyphosphoric acid []
  • Reaction of dimethylformamide and phosphorous oxychloride with diphenylacetone []
  • Transesterification reactions of this compound dicarboxylates with glycols or glycol ethers []
  • Nucleophilic substitution reactions of 3,5-bis(bromomethyl)-4H-pyran-4-ones with various nucleophiles [, ]
  • Thermal cycloaddition of aroylketenes to silyl enol ethers []
  • Metalation of 2-methyl-4H-pyran-4-one followed by reaction with electrophiles []
  • Microwave-assisted reactions using polyphosphoric acid or diphosphorous pentoxide []

ANone: Yes, 4H-pyran-4-ones can be converted into various heterocyclic compounds, including:

  • Isoxazoles and 5-hydroxyisoxazolines via reaction with hydroxylamine []
  • Pyridones via reaction with amines [, ]
  • Pyrano[3,4-c]pyridines via a multi-step sequence involving enamine formation, acylation, and condensation with cyanoacetamide []

ANone: 2,3-Dihydro-4H-pyran-4-ones can undergo oxidation reactions to yield the corresponding 4H-pyran-4-ones. [] For example, dihydro-γ-pyrone (Ia) can be oxidized, hydrolyzed, and decarboxylated to produce 6-methyl maltol (IV). []

ANone: this compound derivatives have demonstrated various biological activities, including:

  • Skeletal muscle relaxant activity: Kojic amine (2-(aminomethyl)-5-hydroxy-4H-pyran-4-one) exhibits muscle relaxant properties, potentially acting as a γ-aminobutyric acid (GABA) mimetic agent. []
  • Mosquito larvicidal activity: 3-Hydroxy-2-methyl-4H-pyran-4-one (maltol) isolated from Senecio laetus shows larvicidal potential against Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. [, ]
  • Antifungal activity: this compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-(DDMP) exhibits antifungal activity against selected wood-degrading fungi. []
  • Antimicrobial activity: Several 3-hydroxy-6-methyl-2-substituted this compound derivatives, particularly Mannich bases, display antimicrobial activity against various bacteria and fungi. [, , ]
  • Anticonvulsant activity: Several 3-hydroxy-6-methyl-2-substituted this compound derivatives, including Mannich bases and kojic acid derivatives, exhibit anticonvulsant activity in animal models. [, , ]

ANone: Yes, several natural products contain the this compound core structure. For example:

  • Maltol (3-hydroxy-2-methyl-4H-pyran-4-one): Found in toasted oak wood used in barrel making [] and the methanol root extract of Senecio laetus [, ]
  • Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one): A natural γ-pyrone used as a starting material for synthesizing various biologically active compounds. []
  • Long-chain γ-pyrones: Identified in the epicuticular wax of Vanilla species, with 2-(14-tricosenyl)-2,3-dihydro-6-methyl-4H-pyran-4-one being the major constituent. []

ANone: SAR studies have revealed that modifications at various positions of the this compound scaffold influence biological activity:

  • Position 2: Introduction of substituted piperazine moieties at position 2 through Mannich reactions often enhances antimicrobial [, , ] and anticonvulsant activities [, , ]. Different substituents on the piperazine ring further modulate potency and selectivity. [, , ]
  • Position 3: The presence of a hydroxyl group at position 3 is crucial for many biological activities, likely due to its involvement in hydrogen bonding interactions with biological targets. [, , , ]
  • Position 6: Modifications at position 6, such as the introduction of a methyl group, can influence the physicochemical properties and potentially affect the interaction with biological targets. [, , ]

ANone: Yes, computational studies, including molecular modeling and docking simulations, have been performed on this compound derivatives:

  • Docking studies: Used to investigate the binding mode and interactions of this compound derivatives with potential biological targets, such as DNA gyrase. []
  • Homology modeling: Employed to build a 3D model of the M. tuberculosis DNA gyrase B subunit for docking studies. []

ANone: While the provided research primarily focuses on synthesis and biological evaluation, some studies use strategies to improve the solubility and bioavailability of this compound derivatives. For instance, the synthesis of esters of 3-carboxy-proxyl with this compound moieties aimed to design advanced organic structures with improved properties. [] Further research is needed to explore specific formulation strategies, such as the use of cyclodextrins, liposomes, or nanoparticles, to enhance the drug-likeness of these compounds.

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